molecular formula C17H24N6O4 B14443611 5-Oxo-L-prolyl-N-methyl-L-histidyl-L-prolinamide CAS No. 78430-10-1

5-Oxo-L-prolyl-N-methyl-L-histidyl-L-prolinamide

Cat. No.: B14443611
CAS No.: 78430-10-1
M. Wt: 376.4 g/mol
InChI Key: HQPDEDHWFATLCJ-AVGNSLFASA-N
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Description

5-Oxo-L-prolyl-N-methyl-L-histidyl-L-prolinamide is a synthetic compound that has garnered interest in various fields of scientific research. It is a derivative of prolinamide and histidine, and its unique structure allows it to interact with biological systems in specific ways. This compound is not naturally occurring and is typically synthesized for experimental and therapeutic purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-L-prolyl-N-methyl-L-histidyl-L-prolinamide involves multiple steps, starting from the basic amino acids. The process typically includes the protection of functional groups, coupling reactions, and deprotection steps. Common reagents used in the synthesis include protecting agents like Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl), coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and deprotecting agents like TFA (trifluoroacetic acid) .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis with high precision. The process is optimized to ensure high yield and purity, often involving chromatographic techniques for purification .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-L-prolyl-N-methyl-L-histidyl-L-prolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure specific and efficient reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxo-histidine derivatives, while reduction can yield modified prolinamide structures .

Scientific Research Applications

5-Oxo-L-prolyl-N-methyl-L-histidyl-L-prolinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-L-prolyl-N-methyl-L-histidyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to active sites or altering their conformation. The pathways involved may include hormonal signaling and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-L-prolyl-N-methyl-L-histidyl-L-prolinamide is unique due to its specific methylation, which can significantly alter its interaction with biological targets compared to its non-methylated counterparts. This modification can enhance its stability and specificity in various applications .

Properties

CAS No.

78430-10-1

Molecular Formula

C17H24N6O4

Molecular Weight

376.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N-methyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C17H24N6O4/c1-22(16(26)11-4-5-14(24)21-11)13(7-10-8-19-9-20-10)17(27)23-6-2-3-12(23)15(18)25/h8-9,11-13H,2-7H2,1H3,(H2,18,25)(H,19,20)(H,21,24)/t11-,12-,13-/m0/s1

InChI Key

HQPDEDHWFATLCJ-AVGNSLFASA-N

Isomeric SMILES

CN([C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N)C(=O)[C@@H]3CCC(=O)N3

Canonical SMILES

CN(C(CC1=CN=CN1)C(=O)N2CCCC2C(=O)N)C(=O)C3CCC(=O)N3

Origin of Product

United States

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